![molecular formula C16H15N7O3S B2891038 ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448124-45-5](/img/structure/B2891038.png)

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

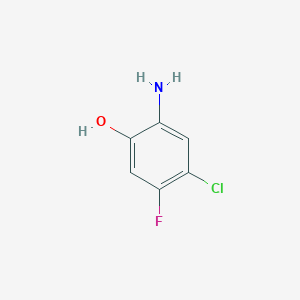

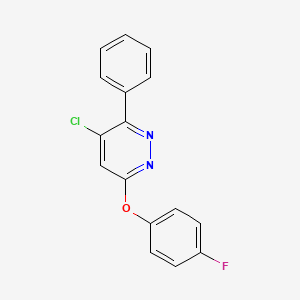

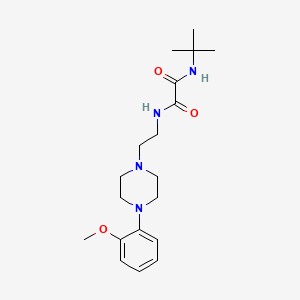

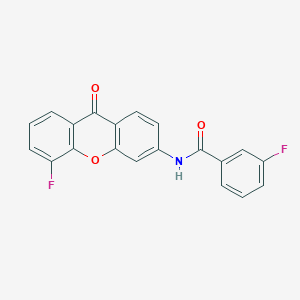

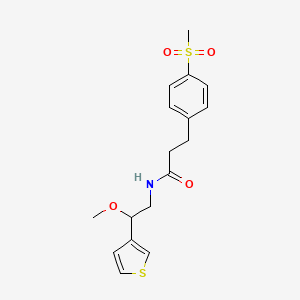

1,2,4-Triazoles and thiazoles are classes of compounds that have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles involves several steps. For instance, ethyl 2-((4-amino-5-((4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was obtained from the reaction of 206 with ethyl bromoacetate which cyclized using sodium methoxide to give triazolothiadiazine .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by the presence of a five-membered ring containing three nitrogen atoms in the case of 1,2,4-triazoles , and a sulfur and a nitrogen atom in the case of thiazoles .

Chemical Reactions Analysis

1,2,4-Triazoles and thiazoles undergo a variety of chemical reactions. For example, a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structures. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Antibacterial Applications

The compound has been explored for its potential as an antibacterial agent. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety, with ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate as a precursor, aimed to develop antibacterial agents. Notably, eight of these compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Applications

Research has also focused on anticancer applications. A study synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including this compound, and evaluated their anticancer activity against colon HCT-116 human cancer cell line, where several compounds demonstrated potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Applications

The compound's utility extends to antimicrobial applications. Syntheses involving this compound have led to the development of various heterocyclic systems like thieno[2,3-d]-pyrimidine and others, which were then tested for antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).

Synthesis of Dyes with Biological Activity

In the field of material science, this compound has been involved in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes showed significant antioxidant and antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another key structural component of this compound, have also been associated with a broad spectrum of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structural similarity to other 1,2,4-triazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through hydrogen bonding and other intermolecular forces .

Biochemical Pathways

For instance, certain 1,2,4-triazole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the 1,2,4-triazole and thiazole moieties in the compound might influence its pharmacokinetic properties, potentially improving its bioavailability .

Result of Action

Based on the known biological activities of similar compounds, it can be inferred that this compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles and thiazoles depend on their specific structures. Some 1,2,4-triazole derivatives showed a promising cytotoxic activity against cancer cell lines, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazoles and thiazoles involve the design, synthesis, and development of new molecules having therapeutic potential as human drugs . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O3S/c1-2-26-15(25)9-3-5-11-13(9)19-16(27-11)20-14(24)10-4-6-12(22-21-10)23-8-17-7-18-23/h4,6-9H,2-3,5H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIGADHQSLMYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)